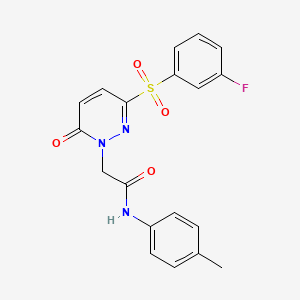

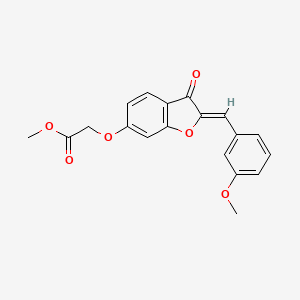

![molecular formula C20H24F3N5OS B2892821 2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-25-7](/img/structure/B2892821.png)

2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound . It’s part of a class of compounds that have been studied for their potential applications in various industries .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a thiazolo[3,2-b][1,2,4]triazol-6-ol core, a trifluoromethyl group, and an ethylpiperazin-1-yl group .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Researchers have focused on synthesizing compounds with potential antimicrobial activities, incorporating various functional groups to enhance their efficacy. For instance, the synthesis of thiazolidinone derivatives, including 4-(4-dimethylamino-6-{4-[5-(4-ethylpiperazin-1-ylmethyl)-4-oxo-2-phenylthiazolidin-3-yl]-phenylamino}-[1,3,5]triazin-2-yloxy)-1-methyl-1H-quinolin-2-one, has been reported to evaluate their antimicrobial activity against a broad spectrum of bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Anti-Inflammatory and Oxidative Stress Properties

Compounds derived from the thiazolo[3,2-b]-1,2,4-triazole backbone have been explored for their anti-inflammatory and protective effects against oxidative stress. The study conducted by Tozkoparan et al. (1999) on thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products showed significant anti-inflammatory activities. Another study by Aktay, Tozkoparan, & Ertan (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver, indicating their potential in controlling oxidative stress-related conditions (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999; Aktay, Tozkoparan, & Ertan, 2005).

Tuberculostatic Activity

The exploration of new treatments for tuberculosis has led to the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. Foks et al. (2004) conducted studies revealing that these compounds exhibit tuberculostatic activity, providing a promising direction for developing new therapeutic agents against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Mécanisme D'action

Mode of Action

It is suggested that the compound may interact with its targets through the inhibition of certain biochemical pathways . The exact nature of these interactions and the resulting changes at the molecular level need to be investigated further.

Biochemical Pathways

The compound is suggested to have an impact on the ER stress pathway and the NF-kB inflammatory pathway These pathways play crucial roles in cellular functions and responses to stress The ER stress pathway is involved in protein folding and quality control, while the NF-kB pathway regulates immune and inflammatory responses

Result of Action

It is suggested that the compound may have promising neuroprotective and anti-inflammatory properties

Propriétés

IUPAC Name |

2-ethyl-5-[(4-ethylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N5OS/c1-3-15-24-19-28(25-15)18(29)17(30-19)16(27-10-8-26(4-2)9-11-27)13-6-5-7-14(12-13)20(21,22)23/h5-7,12,16,29H,3-4,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNNOGWZFLRRHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)CC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

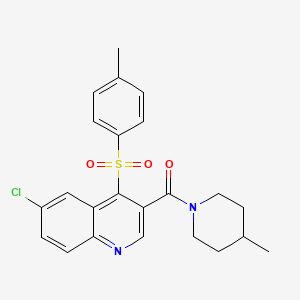

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2892745.png)

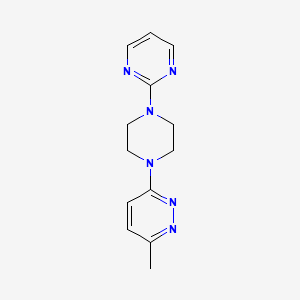

![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2892746.png)

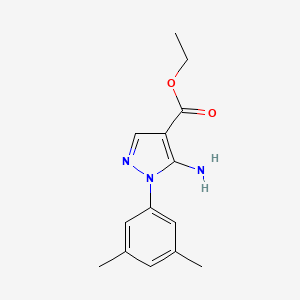

![N-(2,4-difluorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2892749.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2892752.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2892756.png)

![2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2892759.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2892760.png)

![Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2892761.png)